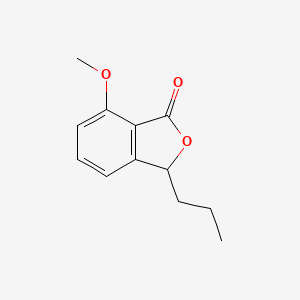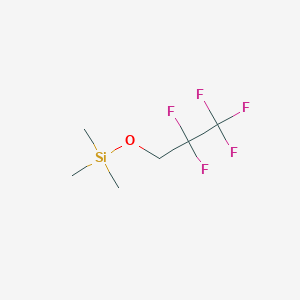![molecular formula C12H22Cl2S2 B14399091 1-{[2,2-Dichloro-1-(pentylsulfanyl)ethenyl]sulfanyl}pentane CAS No. 88649-71-2](/img/structure/B14399091.png)
1-{[2,2-Dichloro-1-(pentylsulfanyl)ethenyl]sulfanyl}pentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[2,2-Dichloro-1-(pentylsulfanyl)ethenyl]sulfanyl}pentane is an organic compound characterized by its unique structure, which includes two chlorine atoms and two pentylsulfanyl groups attached to an ethenyl backbone
Métodos De Preparación
The synthesis of 1-{[2,2-Dichloro-1-(pentylsulfanyl)ethenyl]sulfanyl}pentane typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pentylsulfanyl and dichloroethene derivatives.
Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane or toluene, and catalysts such as palladium or copper complexes.
Synthetic Routes: One common synthetic route involves the nucleophilic substitution of a dichloroethene derivative with a pentylsulfanyl group, followed by further functionalization to introduce the second pentylsulfanyl group.
Industrial Production: Industrial production methods may involve large-scale reactors and continuous flow processes to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
1-{[2,2-Dichloro-1-(pentylsulfanyl)ethenyl]sulfanyl}pentane undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced sulfur-containing derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-{[2,2-Dichloro-1-(pentylsulfanyl)ethenyl]sulfanyl}pentane has several scientific research applications:
Chemistry: In chemistry, it is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: In the industrial sector, it is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-{[2,2-Dichloro-1-(pentylsulfanyl)ethenyl]sulfanyl}pentane involves several molecular targets and pathways:
Molecular Targets: The compound interacts with various enzymes and proteins, potentially inhibiting their activity or altering their function.
Pathways Involved: It may affect cellular pathways related to oxidative stress, apoptosis, and signal transduction, leading to its observed biological effects.
Comparación Con Compuestos Similares
1-{[2,2-Dichloro-1-(pentylsulfanyl)ethenyl]sulfanyl}pentane can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-{[2,2-Dichloro-1-(methylsulfanyl)ethenyl]sulfanyl}pentane and 1-{[2,2-Dichloro-1-(ethylsulfanyl)ethenyl]sulfanyl}pentane share structural similarities.
Uniqueness: The presence of two pentylsulfanyl groups in this compound distinguishes it from its analogs, potentially leading to different chemical reactivity and biological activity.
Propiedades
Número CAS |
88649-71-2 |
|---|---|
Fórmula molecular |
C12H22Cl2S2 |
Peso molecular |
301.3 g/mol |
Nombre IUPAC |
1-(2,2-dichloro-1-pentylsulfanylethenyl)sulfanylpentane |
InChI |
InChI=1S/C12H22Cl2S2/c1-3-5-7-9-15-12(11(13)14)16-10-8-6-4-2/h3-10H2,1-2H3 |
Clave InChI |
VDBCFQBLUPJXAM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCSC(=C(Cl)Cl)SCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



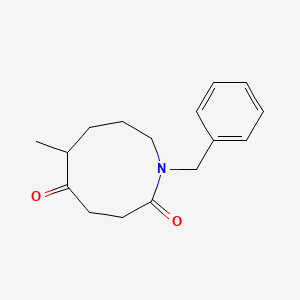
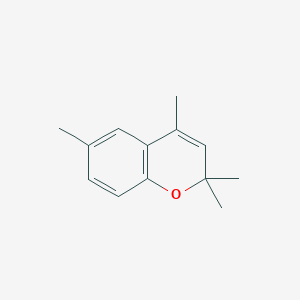
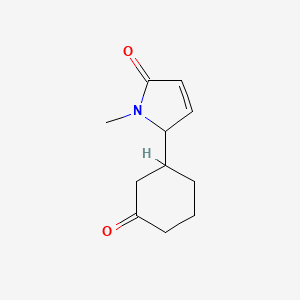
![4-(3-Hydroxydec-1-yn-1-yl)hexahydro-2H-cyclopenta[b]furan-2,5-diol](/img/structure/B14399038.png)
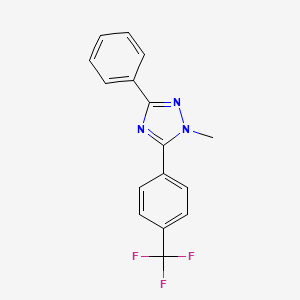
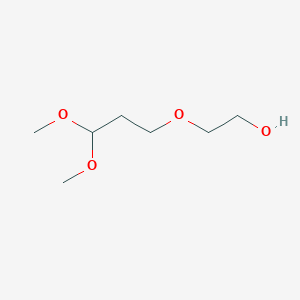
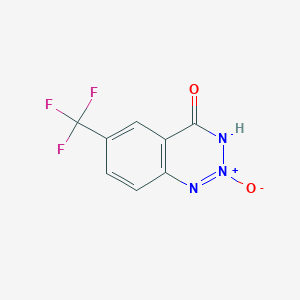

![{2-[4-Methyl-2-(2-methylpropoxy)phenyl]oxiran-2-yl}methanol](/img/structure/B14399076.png)
![1-[3-Chloro-2-(4-chlorophenyl)-3-phenylprop-2-en-1-yl]-1H-imidazole](/img/structure/B14399078.png)

